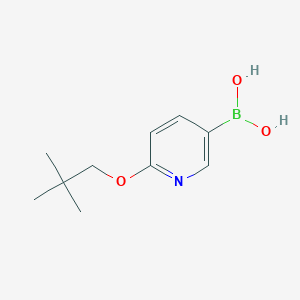
Undecyltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyltrimethoxysilane (also known as UTMOS or UTMS) is an organosilicon compound with the chemical formula C11H24O3Si. It is a colorless liquid that is soluble in organic solvents and is used in a variety of industrial and scientific applications. It is a member of the family of organosilanes, which are compounds containing silicon and carbon atoms linked together in a single molecule. UTMOS is a versatile compound that can be used for a variety of purposes, including synthesis, surface modification, and catalysis.
Wirkmechanismus
The mechanism of action of UTMOS is complex and not yet fully understood. It is believed that the compound acts as a surfactant, reducing the surface tension of liquids and solids. This reduces the energy required to form a surface layer and allows the surface to be more easily modified. In addition, UTMOS is believed to interact with the surface of materials, forming a thin layer that can be used to modify the surface properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of UTMOS have not been extensively studied. However, it is believed that the compound may have anti-inflammatory and anti-bacterial properties, as well as the ability to reduce the surface tension of liquids and solids. In addition, UTMOS may have the potential to reduce the toxicity of certain compounds, as well as to increase the solubility of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
UTMOS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle and store. However, UTMOS has some limitations for use in lab experiments. It is not very soluble in water, and it can be difficult to remove from surfaces. In addition, it can be difficult to control the amount of UTMOS used in an experiment, as the compound can react with other compounds and materials.
Zukünftige Richtungen
There are several potential future directions for the use of UTMOS. One possibility is to explore its potential as a coating agent for medical implants and devices. Another possibility is to investigate its potential as a catalyst for the synthesis of organic compounds. In addition, further research could be done to explore the biochemical and physiological effects of UTMOS, as well as its potential for use in drug delivery systems. Finally, UTMOS could be further studied for its potential use in surface modification, as well as its potential to reduce the toxicity of certain compounds.
Synthesemethoden
UTMOS can be synthesized from the reaction of trimethylchlorosilane and n-undecyl alcohol. In this reaction, the alcohol is first reacted with the trimethylchlorosilane in the presence of an acid catalyst to form the intermediate, undecyltrichlorosilane. This intermediate is then hydrolyzed in the presence of a base catalyst to form UTMOS. This method of synthesis is relatively simple and inexpensive, making it an attractive choice for industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
UTMOS is widely used in scientific research due to its versatile properties. It has been used as a surfactant in the production of nanoparticles, as an antifoaming agent in bioprocessing, and as a coating agent for biomaterials. It has also been used to modify the surface of polymers, to improve the adhesion of coatings, and to increase the hydrophobicity of surfaces. In addition, UTMOS has been used in the synthesis of organic compounds and in the catalytic conversion of organic compounds.
Eigenschaften
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

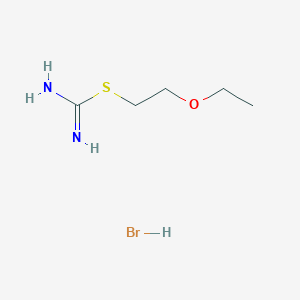
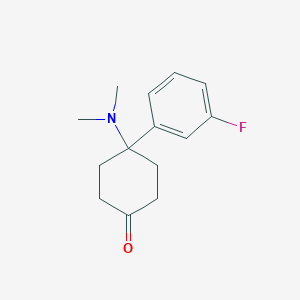

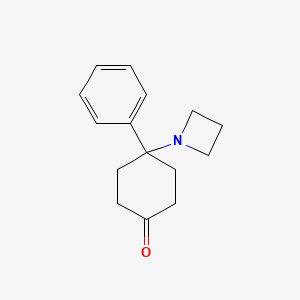



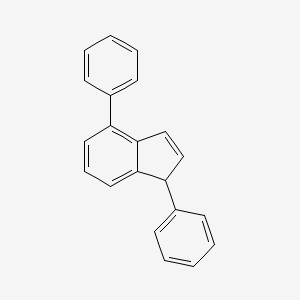
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
